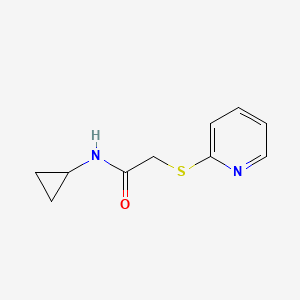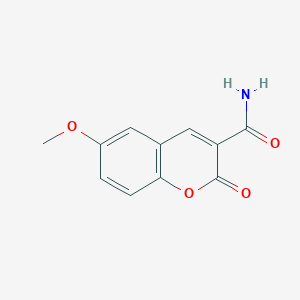
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide, also known as compound 1, is a synthetic molecule that has gained attention in the scientific community due to its potential applications in drug discovery. This compound belongs to the class of thiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide 1 is not fully understood, but it is believed to involve the inhibition of enzyme activity through binding to the active site. The thiazole moiety of the this compound is thought to interact with the enzyme through hydrogen bonding and hydrophobic interactions, while the nitro and chloro substituents enhance the binding affinity by forming additional interactions with the enzyme.
Biochemical and Physiological Effects:
Compound 1 has been reported to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the modulation of glucose metabolism. These effects are thought to be mediated through the inhibition of enzyme activity, which leads to alterations in cellular signaling pathways and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide 1 is its potent inhibitory activity against a variety of enzymes, making it a valuable tool for studying enzyme function and identifying potential drug targets. However, its high potency may also pose a challenge in determining the optimal concentration for use in experiments. Additionally, the synthesis of this compound 1 is a multi-step process that requires specialized equipment and expertise, which may limit its accessibility to researchers.
Zukünftige Richtungen
There are several future directions for research on N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide 1, including the development of derivatives with improved potency and selectivity for specific enzymes, the evaluation of its efficacy in animal models of disease, and the exploration of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets may provide valuable insights into cellular signaling pathways and lead to the development of novel drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound 1 is a synthetic molecule that has gained attention in the scientific community due to its potential applications in drug discovery. Its potent inhibitory activity against a variety of enzymes makes it a valuable tool for studying enzyme function and identifying potential drug targets. Further research on this compound 1 may lead to the development of novel drugs with improved efficacy and safety profiles, making it a promising candidate for future drug discovery efforts.
Synthesemethoden
Compound 1 can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with tert-butyl isothiocyanate followed by the reaction of the resulting intermediate with 2-amino-4-methylthiazole. The final product is obtained after purification using column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been the subject of several scientific studies due to its potential applications in drug discovery. It has been reported to exhibit potent inhibitory activity against a variety of enzymes, including cyclin-dependent kinases, glycogen synthase kinase-3β, and histone deacetylases. These enzymes are involved in various cellular processes, including cell cycle regulation, glycogen metabolism, and gene expression, making them attractive targets for drug development.
Eigenschaften
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-14(2,3)11-7-22-13(16-11)17-12(19)8-4-5-9(15)10(6-8)18(20)21/h4-7H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXQBFYQEMOXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5772620.png)


![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)
![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)



![4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5772666.png)


![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)
